1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 674788-53-5
VCID: VC3037117
InChI: InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)8-4-9-7(6)12/h3-4H,2H2,1H3,(H,8,9,12)
SMILES: CCN1C2=C(C=N1)N=CNC2=O
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

CAS No.: 674788-53-5

Cat. No.: VC3037117

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one - 674788-53-5

Specification

CAS No. 674788-53-5
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 1-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)8-4-9-7(6)12/h3-4H,2H2,1H3,(H,8,9,12)
Standard InChI Key GADJXPHMYICMLZ-UHFFFAOYSA-N
SMILES CCN1C2=C(C=N1)N=CNC2=O
Canonical SMILES CCN1C2=C(C=N1)N=CNC2=O

Introduction

Chemical Properties and Structure

1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is characterized by specific chemical properties that define its behavior and potential applications. Table 1 summarizes the key chemical properties of this compound.

Table 1. Chemical Properties of 1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

PropertyValue
Compound Name1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
CAS Number674788-53-5
MFCD NumberMFCD04050119
SMILES NotationCCn1c2C(NC=Nc2cn1)=O

The structure of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one consists of a fused pyrazole and pyrimidine ring system . The pyrazole ring is connected to the pyrimidine ring at the 4,3-d positions, creating a bicyclic heterocyclic system. An ethyl group is substituted at the N1 position of the pyrazole ring, while a carbonyl group is present at the 7-position of the pyrimidine ring . This structural framework plays a crucial role in the compound's biological activities and serves as an important pharmacophore in medicinal chemistry.

Structural Relationships and Analogs

1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is structurally related to several compounds mentioned in the search results. Table 2 provides a comparative analysis of these structurally related compounds.

Table 2. Comparison of 1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneC7H8N4O164.16 g/molReference compound
1,6-Dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneC5H4N4O136.11 g/molLacks ethyl group at N1 position
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-oneC17H20N4O2~312.37 g/molContains 2-ethoxyphenyl at position 5, methyl at N1, and n-propyl at position 3
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-oneC9H10N2O~162.19 g/molContains pyrrolo[2,3-c]pyridine core instead of pyrazolo[4,3-d]pyrimidine

The parent compound, 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, differs from our target compound only in the absence of the ethyl group at the N1 position . This minor structural difference could significantly affect the compound's properties and biological activities.

Sildenafil, a well-known PDE5 inhibitor, contains the same pyrazolo[4,3-d]pyrimidine core as our target compound but with additional substituents . The full chemical name of sildenafil is 5-[2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one . The presence of the 2-ethoxyphenyl group at position 5, along with the methyl group at N1 and the n-propyl group at position 3, contributes to its specific pharmacological properties.

The compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one represents a different heterocyclic system but shares a similar naming pattern with our target compound . The key difference lies in the core structure, with pyrrolo[2,3-c]pyridine replacing pyrazolo[4,3-d]pyrimidine.

Another related structure is 6-(3,4-Dimethoxyphenethyl)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, which features a similar core structure but with different substituent patterns . These structural relationships highlight the versatility of the pyrazolo[4,3-d]pyrimidine scaffold and its importance in medicinal chemistry.

Pharmacological Significance and Applications

The pharmacological significance of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be inferred from the applications of structurally related compounds, particularly sildenafil and other PDE5 inhibitors. Table 3 summarizes potential applications of pyrazolo[4,3-d]pyrimidine derivatives.

Table 3. Potential Applications of Pyrazolo[4,3-d]pyrimidine Derivatives

ApplicationMechanismRelated Compounds
Treatment of Erectile DysfunctionPDE5 InhibitionSildenafil
Treatment of Pulmonary HypertensionPDE5 InhibitionSildenafil derivatives
Antihypertensive ActivityPDE5 Inhibition6-Phenylpyrazolo[3,4-d]pyrimidones

Sildenafil, a derivative of pyrazolo[4,3-d]pyrimidine, is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum . PDE5 inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to specific tissues.

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to our target compound, have been reported as specific inhibitors of cGMP-specific (type V) phosphodiesterase . These compounds have shown enzymatic and cellular activity as well as in vivo oral antihypertensive activity . This suggests that pyrazolo[4,3-d]pyrimidine derivatives, including potentially our target compound, might have applications in treating conditions related to vascular smooth muscle function.

Structure-Activity Relationships

Research on pyrazolo[4,3-d]pyrimidine derivatives has revealed important structure-activity relationships that could inform the potential applications of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. For instance, in the case of 6-phenylpyrazolo[3,4-d]pyrimidones, a n-propoxy group at the 2-position of the phenyl ring has been found to be necessary for activity .

Furthermore, substitution at the 5-position can accommodate many unrelated groups, with amino derivatives showing high potency but lacking metabolic stability . Carbon-linked small heterocycles at this position have provided both high levels of activity and stability . These findings suggest potential modification strategies for our target compound to optimize its pharmacological properties.

Research Progress and Future Directions

Current research on pyrazolo[4,3-d]pyrimidine derivatives focuses on developing compounds with improved pharmacokinetic properties, enhanced selectivity, and reduced side effects. The search results provide insights into recent developments and potential future directions in this field.

Research efforts have been directed toward identifying compounds with high levels of PDE5 potency and selectivity combined with favorable pharmacokinetic profiles . This includes the development of compounds with lower clearance and high absorption profiles to achieve dose-independent oral bioavailability.

A notable approach has been the modification of the sildenafil template by replacing the 5'-piperazine sulfonamide with a 5'-methyl ketone . This structural modification has led to compounds with low metabolism in human hepatocytes, excellent Caco-2 flux (a measure of intestinal permeability), and good aqueous solubility .

Novel Derivatization Strategies

Recent research has explored the derivatization of the basic pyrazolo[4,3-d]pyrimidine scaffold to create new compounds with potentially improved properties. For example, the synthesis and study of 3H-1,5-benzodiazepine derivatives containing the pyrazolo[4,3-d]pyrimidin-7-one moiety have been reported . This approach involves:

  • Chlorination of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with POCl3

  • Condensation with β-diketones or β-ketoesters

  • Further condensation with o-phenylenediamine to form the benzodiazepine structure

Such derivatization strategies could potentially be applied to 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to develop new compounds with diverse biological activities.

Future Research Directions

Future research on 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and related compounds might include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of new derivative classes with potential therapeutic applications

  • Detailed pharmacokinetic and pharmacodynamic studies to better understand the behavior of these compounds in biological systems

  • Investigation of potential applications beyond PDE5 inhibition, such as targeting other phosphodiesterase isoforms or entirely different biological targets

These research directions could significantly expand our understanding of the chemical and biological properties of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and related compounds.

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